Flavonol-2'-sulfonic Acid Sodium Salt
Description
Chemical Identity and Structure Flavonol-2'-sulfonic Acid Sodium Salt (CAS: 77125-87-2) is a hydrated sodium salt with the molecular formula C₁₅H₉NaO₆S·xH₂O . It is a sulfonated derivative of 3-hydroxyflavone, where the sulfonic acid group (-SO₃H) is introduced at the 2'-position of the flavonol backbone. This modification enhances its water solubility and fluorescence properties, making it valuable in analytical and biochemical applications .
Properties
IUPAC Name |
sodium;2-(3-hydroxy-4-oxochromen-2-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6S.Na/c16-13-9-5-1-3-7-11(9)21-15(14(13)17)10-6-2-4-8-12(10)22(18,19)20;/h1-8,17H,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFCGCZFJQCFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659909 | |
| Record name | Sodium 2-(3-hydroxy-4-oxo-4H-1-benzopyran-2-yl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77125-87-2 | |
| Record name | Sodium 2-(3-hydroxy-4-oxo-4H-1-benzopyran-2-yl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
In controlled laboratory settings, sulfonation proceeds under anhydrous conditions at temperatures ranging from 0°C to 25°C to minimize side reactions. A stoichiometric excess of sulfonating agent (1.2–1.5 equivalents relative to flavonol) ensures complete conversion. The reaction mechanism involves electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) preferentially attaches to the 2'-position of the flavonol B-ring due to electronic and steric factors.
Key parameters:
- Temperature: 0–25°C (prevents oxidative degradation of flavonol)
- Reaction time: 4–8 hours (monitored via TLC or HPLC)
- Workup: Neutralization with aqueous sodium hydroxide (NaOH) to pH 7–8, followed by precipitation or crystallization.
Post-sulfonation, the crude product is purified through recrystallization using ethanol-water mixtures, yielding this compound with >95% purity.
Industrial Production Techniques
Scaling the synthesis to industrial levels introduces challenges in heat management, reagent recovery, and waste minimization. Modern facilities employ continuous-flow reactors to enhance mixing efficiency and temperature control.
Catalytic Sulfonation
Recent patents disclose the use of solid acid catalysts, such as sulfonated graphene oxide or mesoporous silica, to improve reaction kinetics and reduce H₂SO₄ consumption by 30–40%. These catalysts operate at milder temperatures (50–70°C) and enable reagent recycling, aligning with green chemistry principles.
Industrial process flow:
- Feedstock preparation: Flavonol slurry in DMF (20% w/v)
- Sulfonation: Continuous injection of H₂SO₄ (1.1 equivalents) over 2 hours at 60°C
- Neutralization: In-line titration with 10% NaOH solution
- Crystallization: Anti-solvent addition (isopropanol) to precipitate the sodium salt
- Drying: Fluidized-bed drying at 40°C to achieve <0.5% moisture content.
This method achieves batch yields of 85–92% with a production capacity exceeding 500 kg/day in optimized setups.
Advanced Methodological Innovations
Emerging synthetic routes aim to circumvent the corrosive nature of traditional sulfonating agents. A notable advancement involves the use of sulfur trioxide (SO₃) complexes with dioxane or pyridine, which offer superior regioselectivity for the 2'-position.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–30 minutes while maintaining yields above 90%. This technique leverages rapid dielectric heating to accelerate the sulfonation kinetics, making it particularly suitable for high-throughput screening applications.
Enzymatic Sulfonation
Pilot-scale studies have explored sulfotransferase enzymes derived from Arabidopsis thaliana for biocatalytic synthesis. Although currently limited by enzyme stability and cost, this approach provides a solvent-free pathway with 100% atom economy.
Quality Control and Analytical Validation
Rigorous characterization ensures compliance with pharmacopeial standards. Key analytical methods include:
Chemical Reactions Analysis
Types of Reactions
Flavonol-2’-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
Flavonol-2'-sulfonic acid sodium salt exhibits significant biological activities that make it valuable in the pharmaceutical industry. Research has highlighted its antioxidant and anti-inflammatory properties, which can be beneficial for various health conditions.
Case Study: Morin-5′-Sulfonic Acid Sodium Salt (NaMSA)
A study investigated the effects of NaMSA on cyclophosphamide-induced urogenital toxicity in rats. The results indicated that NaMSA attenuated histological changes in the genitourinary tract, suggesting its potential as a protective agent against chemical-induced damage . This study illustrates the compound's therapeutic potential in mitigating adverse effects from chemotherapy.
Table 1: Summary of Biological Activities of this compound
Material Science Applications
In material sciences, this compound is utilized for developing fluorescent materials and sensors. Its fluorescent properties make it suitable for applications in environmental monitoring and biochemical sensing.
Application Example: Fluorescent Sensors
The compound is employed in creating sensors that detect specific ions or molecules due to its ability to emit fluorescence upon interaction with target substances. This application is crucial for environmental monitoring and ensuring safety in various industrial processes .
Table 2: Properties of this compound in Material Science
| Property | Application Area | Significance |
|---|---|---|
| Fluorescence | Sensor development | Detection of pollutants |
| Stability | Material formulation | Enhances durability |
Cosmetic Applications
This compound is also recognized for its potential in cosmetic formulations. Its antioxidant and anti-inflammatory effects are advantageous for skin health, making it a valuable ingredient in skincare products.
Case Study: Skin Health Benefits
Research indicates that compounds with flavonoid properties can improve skin barrier function and reduce signs of aging. The incorporation of flavonol derivatives into cosmetic products may enhance their efficacy by providing protective benefits against environmental stressors .
Table 3: Benefits of this compound in Cosmetics
Mechanism of Action
The mechanism of action of Flavonol-2’-sulfonic Acid Sodium Salt involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Analogs: Flavonol Sulfonate Derivatives
Morin-5′-Sulfonic Acid Sodium Salt (NaMSA)
- Molecular Formula : C₁₅H₉NaO₉S .
- Key Features: Demonstrated protective effects against cyclophosphamide-induced urogenital toxicity in rats, reducing histological damage in testes and urinary bladders . Unlike Flavonol-2'-sulfonic Acid Sodium Salt, NaMSA’s bioactivity is specifically linked to anti-inflammatory and antioxidant pathways .
Quercetin-5'-sulfonic Acid (QSA)
- Molecular Formula : C₁₅H₁₀O₁₀S·5H₂O .
- Contrasts with this compound, which is primarily used in analytical settings rather than metal chelation .
Functional Analogs: Sulfonic Acid Salts in Industrial and Pharmaceutical Contexts
Sodium 2-Naphthalenesulfonate
- Molecular Formula : C₁₀H₇NaO₃S .
- Key Features: Widely used in ion-pair chromatography and as a surfactant in electroplating baths . Lacks fluorescence properties, limiting its utility in bioimaging compared to this compound .
Diclofenac Sodium Salt
- Molecular Formula : C₁₄H₁₀Cl₂NNaO₂ .
- Key Features: A non-steroidal anti-inflammatory drug (NSAID) with sulfonate functionality. Unlike this compound, it poses toxicity risks (e.g., reproductive harm) .
Comparative Data Table
Key Findings and Insights
Structural vs. Functional Similarities: Flavonol sulfonates (e.g., NaMSA, QSA) share a flavonol backbone but diverge in bioactivity. This compound is optimized for analytical applications, while NaMSA and QSA target therapeutic or detoxification roles . Industrial sulfonates like Sodium 2-Naphthalenesulfonate lack the flavonol structure but excel in surfactant roles due to their aromatic stability .
Solubility and Applications: this compound’s water solubility and fluorescence make it superior in HPLC and bioimaging compared to less soluble analogs like QSA . Sodium 2-Naphthalenesulfonate’s high solubility and low cost favor industrial over biomedical use .
Safety Profiles: this compound is noted for low toxicity, unlike Diclofenac Sodium Salt, which carries reproductive risks .
Biological Activity
Flavonol-2'-sulfonic acid sodium salt (FS) is a sulfonated derivative of flavonols, a class of polyphenolic compounds known for their diverse biological activities. This article reviews the biological activity of FS, focusing on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
This compound has the molecular formula and a molecular weight of 348.29 g/mol. Its structure includes a flavonoid backbone with a sulfonic acid group, which enhances its solubility in water and potentially its bioavailability.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. FS exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals.
Research Findings
A study demonstrated that FS can reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential role as an antioxidant agent. The IC50 values for FS in DPPH radical scavenging assays were comparable to those of well-known antioxidants like quercetin and vitamin C, indicating its effectiveness in neutralizing free radicals .
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. FS has been shown to modulate inflammatory pathways:
- Mechanism : FS inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is pivotal in the expression of pro-inflammatory cytokines.
- Case Study : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of FS significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Anticancer Activity
The anticancer properties of flavonoids have garnered considerable attention. FS has shown promise in various cancer models:
- Cell Lines Tested : FS was evaluated against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : In vitro studies revealed that FS induces apoptosis in cancer cells through the activation of caspase pathways while exhibiting minimal cytotoxicity towards normal cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Caspase activation |
| Normal Fibroblasts | >50 | Low cytotoxicity |
Antimicrobial Activity
FS also exhibits antimicrobial properties against various pathogens:
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the solubility profile of Flavonol-2'-sulfonic Acid Sodium Salt in aqueous and organic solvents?
- Methodological Answer : Perform solubility testing using incremental solvent addition under controlled temperature (e.g., 25°C). Classify solubility by observing dissolution endpoints in water, ethanol, and dimethyl sulfoxide (DMSO). Use gravimetric analysis to quantify solubility limits, referencing protocols for salt classification in educational curricula . For reproducibility, document pH and ionic strength, as these factors influence sulfonic acid salt stability .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic (HPLC or LC-MS/MS) and spectroscopic (UV-Vis, FTIR) techniques. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to detect impurities. Compare retention times and spectral data against certified reference standards. Cross-validate with elemental analysis to confirm sodium content .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Optimize sulfonation of flavonol derivatives using concentrated sulfuric acid under reflux, followed by neutralization with sodium hydroxide. Monitor reaction progress via TLC or pH titration. Purify via recrystallization from hot ethanol-water mixtures, ensuring residual sulfate ions are removed through repeated washing .
Q. How should stability studies be designed to assess degradation kinetics under varying pH conditions?
- Methodological Answer : Prepare buffer solutions across a pH range (e.g., 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via UV-Vis spectroscopy for absorbance shifts indicative of degradation. Use Arrhenius plots to extrapolate shelf-life under ambient conditions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported antioxidant activity of Flavonol-2'-sulfolic Acid Sodium Salt across studies?
- Methodological Answer : Conduct meta-analysis to identify variables such as assay type (e.g., DPPH vs. FRAP), concentration ranges, and biological models. Replicate experiments under standardized conditions, controlling for oxygen levels and light exposure. Use multivariate statistical models to isolate confounding factors .
Q. How can researchers optimize sulfonation reaction yields to minimize by-products?
- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables like reaction time, temperature, and molar ratios. Use HPLC-MS to track by-product formation (e.g., over-sulfonated derivatives). Optimize quenching steps with controlled sodium bicarbonate addition to prevent side reactions .
Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins like albumin. For mechanistic insights, pair with fluorescence quenching assays and molecular docking simulations to identify binding sites .
Q. How do structural modifications (e.g., sulfonic acid position) alter the compound’s pharmacokinetic properties?
- Methodological Answer : Synthesize analogs with sulfonic acid groups at alternative positions (e.g., 3' or 4'). Compare solubility, logP, and plasma protein binding using shake-flask assays and equilibrium dialysis. Assess metabolic stability via liver microsome assays paired with LC-MS/MS metabolite profiling .
Q. What analytical workflows validate the compound’s role in redox-mediated cellular pathways?
- Methodological Answer : Combine intracellular ROS detection (using fluorescent probes like DCFH-DA) with gene expression analysis (qPCR for Nrf2/ARE pathways). Validate findings using CRISPR-edited cell lines to knockout antioxidant enzymes, ensuring specificity of observed effects .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., divergent bioactivity reports), systematically evaluate experimental parameters such as solvent polarity, cell line viability, and assay detection limits. Cross-reference with structural analogs to identify critical functional groups .
- Experimental Design Rigor : For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document raw data, instrument calibration logs, and environmental conditions (humidity, light exposure) in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
